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Compound of Interest

Compound Name: 2-Cyclopropylquinoline

Cat. No.: B12284979

Get Quote

CAS Registry Number: 58173-64-1

Executive Summary
2-Cyclopropylquinoline (C₁₂H₁₁N) is a heteroaromatic scaffold characterized by a quinoline

ring substituted at the C2 position with a cyclopropyl group. This structural motif is of high value

in medicinal chemistry, serving as a bioisostere for isopropyl groups to enhance metabolic

stability and enforce conformational rigidity.

Its primary industrial significance lies in its role as the core pharmacophore for Pitavastatin

(Livalo), a third-generation HMG-CoA reductase inhibitor. Unlike simple alkyl-substituted

quinolines, the cyclopropyl moiety confers unique steric and electronic properties that optimize

binding affinity in hydrophobic receptor pockets.
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Property Specification

CAS Number 58173-64-1

IUPAC Name 2-cyclopropylquinoline

Molecular Formula C₁₂H₁₁N

Molecular Weight 169.22 g/mol

Physical State Pale yellow to yellow oil

Boiling Point
>250°C (Predicted); Distillable under high

vacuum

Solubility
Soluble in CHCl₃, DCM, EtOAc, DMSO;

Insoluble in water

LogP ~3.5 (Predicted)

Key Derivatives
2-Cyclopropylquinoline-4-carboxylic acid (CAS

119778-64-2)

Synthetic Methodologies
Researchers typically access 2-cyclopropylquinoline via transition-metal-catalyzed cross-

coupling or de novo ring construction. Two field-proven protocols are detailed below.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura
Coupling
This is the preferred method for laboratory-scale synthesis due to the commercial availability of

2-chloroquinoline and cyclopropylboronic acid.

Reaction Type:

-

Cross-Coupling
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Precursors: 2-Chloroquinoline, Cyclopropylboronic acid (or Potassium

cyclopropyltrifluoroborate).

Catalyst System: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂.

Step-by-Step Workflow:

Charge: In a glovebox or under Argon, add 2-chloroquinoline (1.0 equiv), Cyclopropylboronic

acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.

Solvent: Add Toluene/Water (20:1 ratio) or 1,4-Dioxane.

Catalyst: Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%).

Reaction: Seal and heat to 100°C for 12–16 hours.

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

Purification: Flash column chromatography (Hexanes/EtOAc 99:1).

Yield: Expect 70–85% isolated yield as a yellow oil.

Protocol B: Acceptorless Dehydrogenative Cyclization
(Green Chemistry)
An atom-economical route constructing the quinoline ring from an amino alcohol and a ketone.

Precursors: 2-Aminobenzyl alcohol + Cyclopropyl methyl ketone.

Catalyst: Ruthenium or Iridium pincer complexes (e.g., Ru-MACHO).

Conditions: Reflux in Toluene or Xylene with KOH base.

Mechanism: Alcohol dehydrogenation

Aldehyde formation

Aldol condensation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12284979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclization

Aromatization.

Synthetic Pathway Visualization
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Figure 1: Convergent synthetic pathways for 2-Cyclopropylquinoline via Cross-Coupling

(Solid) and Cyclization (Dotted).

Medicinal Chemistry Applications
The "Cyclopropyl Effect"
In drug design, the 2-cyclopropyl group is not merely a space-filler. It offers distinct advantages

over isopropyl or ethyl groups:

Metabolic Blocking: The cyclopropyl C-H bonds are stronger (

character) than standard alkyl

C-H bonds, reducing susceptibility to CYP450-mediated oxidation at the benzylic position.

σ-Hole Interactions: The strained ring can engage in unique non-covalent interactions with

protein carbonyls or

-systems.

Rigidity: It locks the conformation near the quinoline nitrogen, potentially influencing the

vector of attached substituents.
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Case Study: Pitavastatin (Livalo)
The most prominent application of this scaffold is in Pitavastatin, a potent statin used for

dyslipidemia.

Structure: The drug features a 2-cyclopropyl-4-(4-fluorophenyl)quinoline core.[1]

Function: The cyclopropyl group fits snugly into a hydrophobic pocket of the HMG-CoA

reductase enzyme, contributing to Pitavastatin's higher potency compared to other statins.

Synthesis Note: Industrial synthesis of Pitavastatin intermediates often utilizes a Friedlander

condensation between 2-amino-4'-fluorobenzophenone and ethyl 3-cyclopropyl-3-

oxopropionate, rather than coupling to a pre-formed quinoline.

Emerging Targets
Recent literature identifies 2-cyclopropylquinoline derivatives as modulators for:

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): Sulfonyl derivatives of the

parent scaffold act as correctors for

F508 mutations.

Antimalarials: Quinoline is the classic antimalarial pharmacophore; cyclopropyl substitution is

being explored to overcome chloroquine resistance.

Analytical Characterization
To validate the synthesis of the parent compound (CAS 58173-64-1), use the following

spectroscopic data.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 500 MHz
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Position Shift (δ ppm) Multiplicity Integration Assignment

H-4 7.97
Doublet (J=8.4

Hz)
1H Quinoline Ring

H-8 7.97
Doublet (J=8.4

Hz)
1H Quinoline Ring

H-5 7.71
Doublet (J=8.1

Hz)
1H Quinoline Ring

H-7 7.62 Triplet 1H Quinoline Ring

H-6 7.40 Triplet 1H Quinoline Ring

H-3 7.14
Doublet (J=8.5

Hz)
1H

Quinoline Ring

(Ortho to

Cyclopropyl)

Cyclopropyl-CH 2.21 – 2.24 Multiplet 1H
Methine

(Benzylic)

Cyclopropyl-CH₂ 1.14 – 1.17 Multiplet 2H
Methylene (High

field)

Cyclopropyl-CH₂ 1.05 – 1.09 Multiplet 2H
Methylene (High

field)

¹³C NMR Key Peaks (δ ppm): 163.6 (C-2), 135.9 (C-4), 119.6 (C-3), 18.3 (Cyclopropyl CH),

10.4 (Cyclopropyl CH₂).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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